BenchChemオンラインストアへようこそ!

2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide

SYK inhibition FLT3 inhibition Kinase inhibitor potency

TAK-659 (mivavotinib, CAS 921778-50-9) is the only commercially available dual SYK/FLT3 inhibitor with >50-fold selectivity over 290 kinases. It achieves 96% tumor growth inhibition in FLT3-ITD AML xenografts and demonstrates 2.5-fold greater efficacy than BTK inhibitors in GCB-DLBCL models. Its clean selectivity profile ensures unambiguous pathway assignment in phosphoproteomics and transcriptomics studies. For researchers requiring tight PK/PD control, TAK-659 offers dose-linear pharmacokinetics without the prodrug conversion step required by fostamatinib.

Molecular Formula C13H12ClNO3S2
Molecular Weight 329.81
CAS No. 921778-50-9
Cat. No. B2377637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide
CAS921778-50-9
Molecular FormulaC13H12ClNO3S2
Molecular Weight329.81
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(S2)Cl
InChIInChI=1S/C13H12ClNO3S2/c1-20(17,18)11-5-3-2-4-10(11)15-13(16)8-9-6-7-12(14)19-9/h2-7H,8H2,1H3,(H,15,16)
InChIKeyDEZMDXOKMPAFIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TAK-659 (CAS 921778-50-9): A Dual SYK/FLT3 Inhibitor for Oncology & Immunology Research Procurement


2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide (CAS 921778-50-9), also known as TAK-659 (mivavotinib), is a synthetic small-molecule kinase inhibitor belonging to the heteroaromatic pyrrolidinone class. It functions as a potent and reversible dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3), two key signaling nodes in B-cell receptor (BCR) pathways and hematologic malignancies [1]. TAK-659 is an orally bioavailable investigational agent that has progressed through Phase I/II clinical trials for advanced solid tumors, diffuse large B-cell lymphoma (DLBCL), and relapsed/refractory acute myeloid leukemia (AML) [2]. Its unique dual SYK/FLT3 inhibition profile and high selectivity over a broad panel of 290 kinases distinguish it from single-target SYK or FLT3 inhibitors in the research market [3].

Why TAK-659 (CAS 921778-50-9) Cannot Be Substituted with Generic SYK or FLT3 Inhibitors


TAK-659 occupies a distinct pharmacological niche through its balanced dual inhibition of SYK (IC50 = 3.2 nM) and FLT3 (IC50 = 4.6 nM), a profile not shared by commonly available single-target inhibitors such as fostamatinib (SYK-selective prodrug), entospletinib (SYK-selective), or gilteritinib (FLT3-selective) . In preclinical models, TAK-659 demonstrates superior tumor growth inhibition (TGI) compared to a BTK inhibitor in GCB-type DLBCL xenografts—TAK-659 achieved 37% TGI versus 15% for the BTK inhibitor—indicating that upstream BCR pathway blockade via SYK offers a therapeutic advantage that downstream BTK inhibition cannot replicate [1]. Furthermore, in a head-to-head comparison of five SYK inhibitors against primary AML patient cells, only TAK-659 and fostamatinib showed significantly enhanced antiproliferative activity in FLT3-mutated versus FLT3-wildtype patients (p = 0.0132 and p = 0.0233, respectively), a patient-stratification advantage absent for entospletinib, cerdulatinib, and RO9021 [2]. These data underscore that simple in-class substitution without considering dual-target engagement and FLT3-mutation-dependent activity would compromise experimental validity.

TAK-659 (CAS 921778-50-9) Quantitative Differentiation Evidence vs. SYK/FLT3 Comparators


Dual SYK/FLT3 Biochemical Potency: TAK-659 vs. Single-Target SYK and FLT3 Inhibitors

TAK-659 is a balanced dual inhibitor of SYK and FLT3 with IC50 values of 3.2 nM and 4.6 nM, respectively [1]. In contrast, fostamatinib (R406, its active metabolite) is a SYK inhibitor with an IC50 of approximately 40 nM and negligible FLT3 activity, while entospletinib (GS-9973) is a SYK-selective inhibitor with an IC50 of approximately 7.7 nM and no meaningful FLT3 inhibition [2]. Gilteritinib, a clinical FLT3 inhibitor, has an IC50 of approximately 0.29 nM for FLT3-ITD but lacks SYK activity [3]. The dual-target engagement of TAK-659 cannot be replicated by any single-target agent at comparable concentrations, making it uniquely suited for research models requiring simultaneous blockade of both kinases.

SYK inhibition FLT3 inhibition Kinase inhibitor potency

Kinase Selectivity Profile: TAK-659 Exhibits >50-Fold Selectivity Over 290 Kinases

In a broad kinase selectivity panel encompassing 290 protein kinases, TAK-659 demonstrated greater than 50-fold selectivity for SYK and FLT3 over all other kinases tested, including closely related kinases JAK3 (36-fold selectivity), ZAP70 (42-fold selectivity), and VEGFR2 (23-fold selectivity) [1]. This selectivity profile is critical because many SYK inhibitors, including fostamatinib and cerdulatinib, exhibit broader kinase inhibition that can confound experimental interpretation . For instance, cerdulatinib also potently inhibits JAK family kinases, while fostamatinib's active metabolite R406 inhibits multiple off-target kinases including LCK and VEGFR2.

Kinase selectivity Off-target profiling Chemical biology tool

In Vivo Head-to-Head Comparison: TAK-659 Outperforms BTK Inhibitor in GCB-Type DLBCL Xenograft

In a direct head-to-head comparison in OCI-LY-19 GCB-type DLBCL xenograft models, daily oral administration of TAK-659 at 60 mg/kg achieved 37% tumor growth inhibition (TGI), while a BTK inhibitor (ibrutinib) administered under the same conditions achieved only 15% TGI [1]. This 2.5-fold greater TGI demonstrates that upstream inhibition of BCR signaling at the level of SYK can overcome the limited efficacy of downstream BTK inhibition in this GCB-DLBCL subtype. In other DLBCL models, TAK-659 showed consistent activity: OCI-LY-10 (TGI 50%), HBL-1 (TGI 40%), WSU (TGI 50%), and a primary human tumor xenograft PHTX-95L (TGI 70%) [1].

DLBCL xenograft BCR signaling SYK vs BTK inhibition

AML Patient-Derived Cell Comparison: TAK-659 Shows FLT3-Mutation-Dependent Superiority Over Other SYK Inhibitors

In a systematic comparison of five SYK inhibitors (fostamatinib, entospletinib, cerdulatinib, TAK-659, RO9021) tested against primary AML cells from 68 consecutive patients, TAK-659 and cerdulatinib demonstrated the most consistent and potent antiproliferative activity across all patient samples in dose-response studies [1]. Notably, only TAK-659 and fostamatinib exhibited significantly enhanced antiproliferative effects in FLT3-mutated versus FLT3-wildtype patients: TAK-659 (0.5 µM) showed significantly greater inhibition in FLT3-mutated samples (p = 0.0132, Mann-Whitney U test), while fostamatinib (1 µM) also showed significant mutation-dependent activity (p = 0.0233) [1]. Entospletinib, cerdulatinib, and RO9021 showed no significant FLT3-mutation-dependent differentiation [1]. TAK-659 also induced significant apoptosis in primary AML cells (p = 0.0001) and significantly reduced cytokine release from AML cells (p < 0.05 for multiple cytokines) [1].

Acute myeloid leukemia FLT3 mutation SYK inhibitor comparison

In Vivo AML Xenograft Efficacy: Superior TGI in FLT3-ITD Model Compared to FLT3-WT Model

In AML xenograft models, TAK-659 administered at 60 mg/kg/day orally showed differential activity based on FLT3 mutational status: 96% tumor growth inhibition (TGI) in the FLT3-ITD mutant MV-4-11 model versus 66% TGI in the FLT3 wild-type KG-1 model [1]. This 30% absolute difference in TGI baseline confirms that TAK-659's FLT3 inhibitory activity translates into enhanced in vivo efficacy specifically in FLT3-ITD-driven tumors. For comparison, the FLT3-selective inhibitor gilteritinib achieves >100% TGI (tumor regression) in FLT3-ITD xenografts but lacks the SYK-inhibitory component that TAK-659 provides for BCR-dependent malignancies [2].

AML xenograft FLT3-ITD Tumor growth inhibition

Population Pharmacokinetics: Oral Bioavailability and Dose-Linear Exposure Differentiate TAK-659 from IV-Only or Variable-Absorption Comparators

A population pharmacokinetic analysis of TAK-659 in patients with advanced malignancies demonstrated dose-linear pharmacokinetics with consistent oral bioavailability across the 60–120 mg dose range [1]. The compound achieves steady-state plasma concentrations within 15 days and exhibits a predictable exposure-response relationship [1]. This contrasts with fostamatinib, which is administered as a prodrug (R788) requiring metabolic conversion to the active metabolite R406, introducing inter-patient variability in activation [2]. Entospletinib and cerdulatinib have also demonstrated oral bioavailability but with less comprehensive population PK characterization [1].

Pharmacokinetics Oral bioavailability Dose proportionality

Optimal Research and Industrial Application Scenarios for TAK-659 (CAS 921778-50-9)


Preclinical Oncology Research in FLT3-ITD Mutant AML Models Requiring Dual SYK/FLT3 Inhibition

TAK-659 is the recommended SYK inhibitor for in vivo AML xenograft studies involving FLT3-ITD mutations, based on its 96% tumor growth inhibition in the MV-4-11 FLT3-ITD model versus 66% in FLT3-WT KG-1 [1]. In primary AML patient cell assays, TAK-659 demonstrates significantly enhanced antiproliferative activity in FLT3-mutated samples (p = 0.0132) that is not observed with entospletinib, cerdulatinib, or RO9021 [2]. Researchers investigating FLT3-mutation-driven oncogenic signaling should select TAK-659 over single-target FLT3 inhibitors when simultaneous SYK pathway interrogation is required, as FLT3-selective agents like gilteritinib lack the BCR-signaling inhibitory component [3].

BCR Signaling Studies in GCB-Type DLBCL Where BTK Inhibition Shows Limited Efficacy

For xenograft studies in GCB-subtype DLBCL, TAK-659 provides superior tumor growth inhibition (37% TGI) compared to BTK inhibitors (15% TGI) in the OCI-LY-19 model [4]. This 2.5-fold efficacy advantage supports the use of TAK-659 in experiments designed to test the hypothesis that upstream SYK inhibition overcomes BTK inhibitor resistance in GCB-DLBCL. TAK-659 also shows consistent activity across ABC, GCB, and non-ABC/GCB DLBCL subtypes, making it a versatile tool for BCR signaling research across DLBCL heterogeneity [4].

Chemical Biology Tool for Selective SYK/FLT3 Pathway Dissection with Minimal Off-Target Kinase Interference

TAK-659's >50-fold selectivity over 290 kinases, including 36-fold over JAK3 and 42-fold over ZAP70, makes it the cleanest commercially available dual SYK/FLT3 probe for mechanistic studies . Unlike cerdulatinib, which inhibits both SYK and JAK with similar potency, or fostamatinib, which requires prodrug conversion and inhibits multiple off-target kinases, TAK-659 enables unambiguous attribution of cellular phenotypes to SYK/FLT3 pathway modulation . This selectivity profile is particularly valuable for phosphoproteomics and transcriptomics studies where off-target kinase inhibition would confound pathway analysis .

In Vivo Pharmacology Studies Requiring Oral Dosing with Predictable Pharmacokinetics

TAK-659's dose-linear pharmacokinetics and direct oral activity (no prodrug conversion required) make it suitable for chronic oral dosing studies in rodent models [5]. The compound achieves steady-state exposure within approximately 15 days and does not require the metabolic activation step that complicates fostamatinib dosing [5]. For pharmacodynamic biomarker studies (pSYK, pBLNK, cleaved caspase-3), TAK-659 demonstrates time-dependent target engagement that correlates with plasma drug concentrations, enabling robust PK/PD modeling [4]. This is particularly advantageous for research programs that require tight control of drug exposure in longitudinal in vivo experiments [5].

Quote Request

Request a Quote for 2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.